molecular formula C7H12N4 B1442936 4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole CAS No. 1306615-54-2

4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole

Cat. No. B1442936
M. Wt: 152.2 g/mol
InChI Key: ZFFBXHNLRPNABA-XBXARRHUSA-N
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Description

“4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1306615-54-2 . It has a molecular weight of 152.2 g/mol . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4-carbaldehyde dimethylhydrazone . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” is 1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole” include a molecular weight of 152.2 g/mol . It is a powder at room temperature .

Scientific Research Applications

Cycloaddition Reactions

Cycloadditions involving pyrazole derivatives are a fundamental reaction in organic synthesis. For example, pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles have been studied for their behavior as thiocarbonyl and azomethine ylides in cycloaddition reactions. These compounds act differently depending on the electron-deficiency of the alkenes or alkynes they react with, illustrating the versatility of pyrazole derivatives in synthetic chemistry (Sutcliffe et al., 2000).

Corrosion Inhibition

Pyrazole derivatives have potential applications as corrosion inhibitors. A study on bipyrazolic-type organic compounds, including various pyrazole derivatives, used density functional theory (DFT) to elucidate their inhibition efficiencies and reactive sites, indicating that these compounds could serve as effective corrosion inhibitors (Wang et al., 2006).

Coordination Chemistry

Highly substituted pyrazole ligands have been synthesized and used to form complexes with platinum(II) and palladium(II) metal ions, showcasing their utility in coordination chemistry and potential applications in catalysis and materials science (Budzisz et al., 2004).

Antimicrobial and Anticancer Activity

Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher activity than reference drugs, highlighting the potential of pyrazole derivatives in medicinal chemistry (Hafez et al., 2016).

Spectroscopic and Structural Analysis

Research includes the structural and spectroscopic analysis of pyrazole derivatives, providing insights into their electronic structures and reactivity. Such studies are crucial for designing new compounds with desired properties (Alphonsa et al., 2016).

Safety And Hazards

For safety information and potential hazards associated with “4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-10(2)8-4-7-5-9-11(3)6-7/h4-6H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFBXHNLRPNABA-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=N/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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